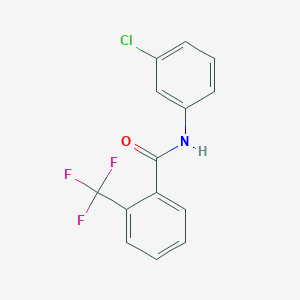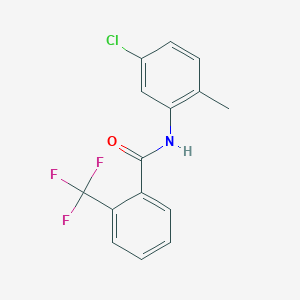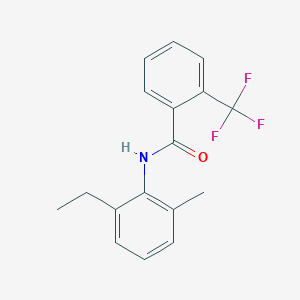![molecular formula C14H11N5O2S B257087 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257087.png)
3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways. It has also been suggested that it may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells and reduce the viability of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential for use in various scientific research applications and its ability to produce consistent results. However, its limitations include its cost and the need for specialized equipment and expertise to synthesize and work with the compound.
Direcciones Futuras
There are several future directions for the study of 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as a fluorescent probe in bioimaging. Another direction is to study its potential use in combination with other compounds for the treatment of cancer or other diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown potential for use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop more efficient methods for its synthesis and use in scientific research.
Métodos De Síntesis
The synthesis of 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxyphenylhydrazine, 5-methylisoxazole-3-carboxylic acid, and thiocarbonyldiimidazole in the presence of a base. The reaction takes place in a suitable solvent and under controlled conditions to obtain the desired product.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential for use in various scientific research applications. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe in bioimaging.
Propiedades
Nombre del producto |
3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C14H11N5O2S |
Peso molecular |
313.34 g/mol |
Nombre IUPAC |
3-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C14H11N5O2S/c1-8-7-11(18-21-8)13-17-19-12(15-16-14(19)22-13)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3 |
Clave InChI |
CVDAQZCZZQHXJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
SMILES canónico |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[2-(trifluoromethyl)benzamido]benzoate](/img/structure/B257014.png)









![Ethyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B257031.png)
